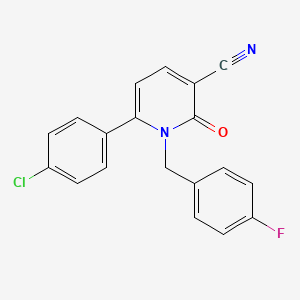

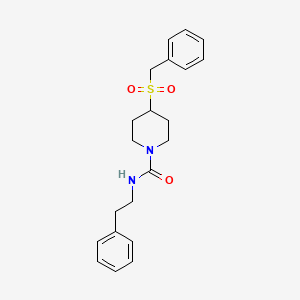

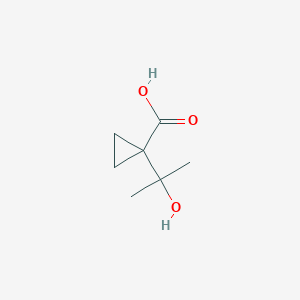

![molecular formula C13H13ClN2O3 B2372712 Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate CAS No. 1087767-05-2](/img/structure/B2372712.png)

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular formula C13H13ClN2O3 . It has a molecular weight of 280.71 . It is a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClN2O3/c1-3-19-13(17)9(7-15)8-16-11-6-10(14)4-5-12(11)18-2/h4-6,8,16H,3H2,1-2H3/b9-8+ .Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 280.71 .Scientific Research Applications

Crystal Packing and Interaction Studies

N⋯π and O⋯π Interactions : Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates exhibit unique nonhydrogen bonding interactions of N⋯π and O⋯π types in their crystal packing. These interactions contribute to the formation of structural motifs like zigzag double-ribbons and 1-D double-columns in the crystals (Zhang et al., 2011).

C⋯π Interaction of Non-hydrogen Bond Type : A rare C⋯π interaction, not involving hydrogen bonds, has been identified in similar ethyl 2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoates. This discovery emphasizes the complexity of intermolecular interactions in crystal structures (Zhang et al., 2012).

Synthesis of Unnatural Amino Acids

- Three-Component Coupling Method : Ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates have been synthesized via a Palladium(II)-catalyzed three-component coupling process. This method is significant for creating highly substituted unnatural α-amino esters in a controlled and selective manner (Hopkins & Malinakova, 2007).

Chemical Synthesis and Structural Analysis

- Structural Characterization : The preparation and detailed structural analysis of similar compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been reported. These studies include lattice constant measurements and spectrometric characterizations, offering insights into the structural attributes of these compounds (Johnson et al., 2006).

Synthesis of Heterocyclic Systems

- Synthesis of 5-Aminopyrazoles : The compound has been used in the reaction with N-Arylbenzamidrazones to produce 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. This demonstrates its utility in creating diverse heterocyclic systems (Aly et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

ethyl (E)-3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)9(7-15)8-16-11-6-10(14)4-5-12(11)18-2/h4-6,8,16H,3H2,1-2H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGQABWXFLURHR-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=C(C=CC(=C1)Cl)OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

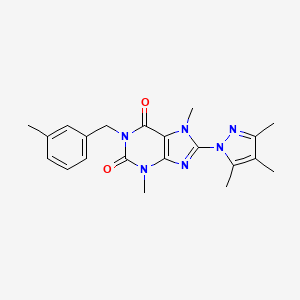

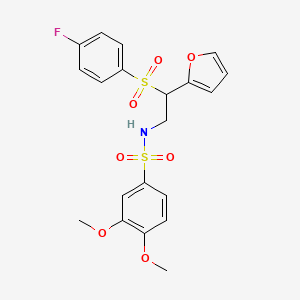

![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)

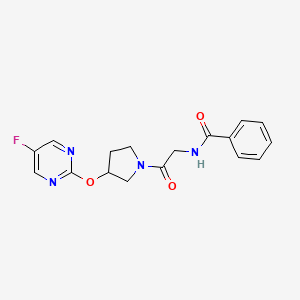

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)

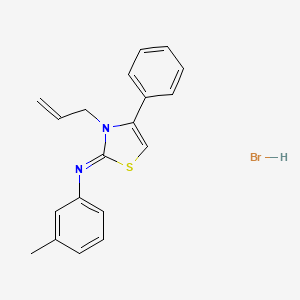

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)